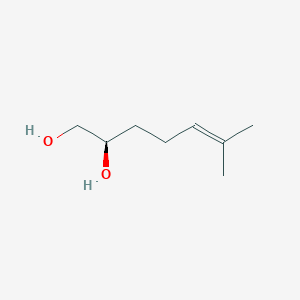
(R)-6-Methylhept-5-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Methylhept-5-ene-1,2-diol is an organic compound characterized by a heptane backbone with a methyl group at the sixth carbon and a double bond between the fifth and sixth carbons Additionally, it has hydroxyl groups attached to the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 6-methylhept-5-en-2-one using a chiral catalyst. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The resulting product is then subjected to hydrolysis to yield ®-6-Methylhept-5-ene-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methylhept-5-ene-1,2-diol may involve the use of large-scale catalytic hydrogenation reactors. The process begins with the preparation of 6-methylhept-5-en-2-one, followed by its reduction using a chiral catalyst. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The final product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
®-6-Methylhept-5-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-methylhept-5-en-2-one or 6-methylhept-5-enoic acid.
Reduction: Formation of 6-methylheptane-1,2-diol.
Substitution: Formation of 6-methylhept-5-ene-1,2-dichloride or 6-methylhept-5-ene-1,2-diamine.
Scientific Research Applications
®-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ®-6-Methylhept-5-ene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The double bond may also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Methylhept-5-ene-1,2-diol: The enantiomer of ®-6-Methylhept-5-ene-1,2-diol, with similar chemical properties but different biological activities.
6-Methylhept-5-ene-2-ol: Lacks the second hydroxyl group, resulting in different reactivity and applications.
6-Methylhept-5-ene-1,2-dione: An oxidized form with distinct chemical behavior and uses.
Uniqueness
®-6-Methylhept-5-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2R)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
RRSVNXZHFCGASC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=CCC[C@H](CO)O)C |
Canonical SMILES |
CC(=CCCC(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)


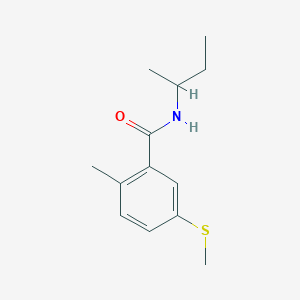
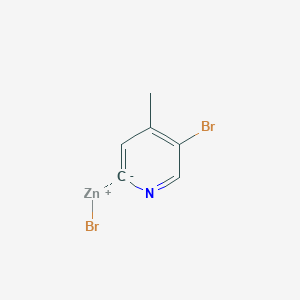
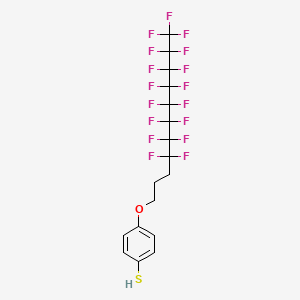

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
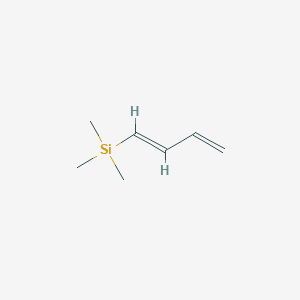
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
